({[3-(6-Ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)dimethylamine
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Overview
Description
({[3-(6-Ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)dimethylamine is a complex organic compound that features a unique combination of functional groups, including an ethoxypyridine, oxadiazole, and sulfamoyl dimethylamine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({[3-(6-Ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)dimethylamine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Ethoxypyridine Moiety: Starting with a pyridine derivative, ethoxylation is achieved using ethyl iodide in the presence of a base such as potassium carbonate.
Oxadiazole Ring Formation: The ethoxypyridine intermediate is then reacted with hydrazine hydrate and carbon disulfide to form the 1,2,4-oxadiazole ring.
Sulfamoylation: The oxadiazole intermediate undergoes sulfamoylation using chlorosulfonic acid followed by reaction with dimethylamine to introduce the sulfamoyl dimethylamine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
({[3-(6-Ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)dimethylamine can undergo various chemical reactions, including:
Oxidation: The ethoxypyridine moiety can be oxidized using agents like potassium permanganate.
Reduction: The oxadiazole ring can be reduced under catalytic hydrogenation conditions.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted sulfamoyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, ({[3-(6-Ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)dimethylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities, although further research is needed to confirm these effects.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique functional groups allow for the creation of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of ({[3-(6-Ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)dimethylamine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- ({[3-(6-Methoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)dimethylamine
- ({[3-(6-Propoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)dimethylamine
Uniqueness
({[3-(6-Ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)dimethylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-[(dimethylsulfamoylamino)methyl]-3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O4S/c1-4-20-10-6-5-9(7-13-10)12-15-11(21-16-12)8-14-22(18,19)17(2)3/h5-7,14H,4,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZDILDAOWUKUQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C2=NOC(=N2)CNS(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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